molecular formula C10H12ClNO2 B14846115 Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate

Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate

Cat. No.: B14846115
M. Wt: 213.66 g/mol
InChI Key: RQYUXVQYAGFZGK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate typically involves the esterification of 5-chloro-4-methylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the pure ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-4-methylpyridin-2-YL)acetate involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its binding affinity and selectivity towards enzymes and receptors. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-chloro-4-methylpyridin-3-YL)acetate
  • Ethyl 2-(5-chloro-4-methylpyridin-2-YL)propanoate
  • Methyl 2-(5-chloro-4-methylpyridin-2-YL)acetate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its stability and reactivity compared to similar compounds. Additionally, the ethyl ester moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(5-chloro-4-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-4-7(2)9(11)6-12-8/h4,6H,3,5H2,1-2H3

InChI Key

RQYUXVQYAGFZGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C(=C1)C)Cl

Origin of Product

United States

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